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Compound of Interest

Compound Name: Noreugenin

Cat. No.: B191981

Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the application of Nuclear Magnetic
Resonance (NMR) spectroscopy for the structural elucidation of noreugenin, a naturally
occurring chromone derivative. It includes comprehensive protocols for one-dimensional (1D)
and two-dimensional (2D) NMR experiments, along with tabulated spectral data and visual
representations of key correlations, to facilitate the unambiguous identification and
characterization of this compound.

Introduction

Noreugenin (5,7-dihydroxy-2-methylchromen-4-one) is a natural product belonging to the
chromone class of compounds, found in various plant species. Its structural similarity to other
flavonoids and chromones necessitates a robust analytical approach for unambiguous
identification. NMR spectroscopy is an indispensable tool for the de novo structure elucidation
of organic molecules like noreugenin, providing detailed information about the carbon-
hydrogen framework and the connectivity between atoms. This application note outlines the
use of IH NMR, 13C NMR, and 2D NMR techniques such as Correlation Spectroscopy (COSY),
Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond
Correlation (HMBC) to comprehensively characterize the structure of noreugenin.
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Data Presentation

The following tables summarize the quantitative *H and 3C NMR data for noreugenin,
acquired in DMSO-de.

Table 1: *H NMR Spectral Data of Noreugenin (DMSO-des, 500 MHZz)

Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (9, Hz)

2-CHs 2.32 S

3-H 6.08 S

6-H 6.24 d 2.1

8-H 6.35 d 2.1

5-OH 12.51 S

7-OH 10.85 S

s = singlet, d = doublet

Table 2: 13C NMR Spectral Data of Noreugenin (DMSO-ds, 125 MHZz)
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Position Chemical Shift (6, ppm)
2 165.3
3 110.2
4 182.1
4a 104.9
5 161.9
6 99.1
7 164.3
8 94.4
8a 157.5
2-CHs 20.1

Experimental Protocols

The following protocols provide a general framework for the acquisition of high-quality NMR

data for noreugenin. Instrument-specific parameters may require optimization.

Sample Preparation

o Sample Weighing: Accurately weigh approximately 5-10 mg of purified noreugenin for *H
NMR and 20-50 mg for 13C NMR and 2D NMR experiments.

o Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated dimethy! sulfoxide

(DMSO-ds). Ensure complete dissolution by gentle vortexing or sonication.

« Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter

directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

e Final Volume: Ensure the final sample height in the NMR tube is at least 4 cm.

o Labeling: Clearly label the NMR tube with the sample identification.
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1D NMR Spectroscopy

1H NMR Spectroscopy:

e Spectrometer: 500 MHz NMR spectrometer

o Pulse Program: Standard single-pulse experiment (e.g., 'zg30’)

e Solvent: DMSO-de

e Temperature: 298 K

e Spectral Width (SW): 15 ppm (centered around 6 ppm)

¢ Acquisition Time (AQ): ~3 seconds

o Relaxation Delay (D1): 2 seconds

o Number of Scans (NS): 16-64 (depending on sample concentration)

e Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and
baseline correct the spectrum. Reference the residual DMSO peak to & 2.50 ppm.

13C NMR Spectroscopy:

e Spectrometer: 125 MHz NMR spectrometer

e Pulse Program: Standard proton-decoupled 13C experiment (e.g., 'zgpg30')
e Solvent: DMSO-de

e Temperature: 298 K

o Spectral Width (SW): 240 ppm (centered around 120 ppm)

e Acquisition Time (AQ): ~1 second

o Relaxation Delay (D1): 2 seconds

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Number of Scans (NS): 1024-4096 (depending on sample concentration)

Processing: Apply a line broadening of 1-2 Hz before Fourier transformation. Phase and
baseline correct the spectrum. Reference the DMSO-ds solvent peak to & 39.52 ppm.

2D NMR Spectroscopy

COSY (Correlation Spectroscopy):

Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpgf’)
Spectral Width (SW) in F1 and F2: 15 ppm

Number of Increments (F1): 256-512

Number of Scans (NS) per Increment: 8-16

Relaxation Delay (D1): 1.5-2.0 seconds

Processing: Apply a sine-bell window function in both dimensions before Fourier
transformation.

HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: Standard gradient-selected, phase-sensitive HSQC with decoupling during
acquisition (e.g., 'hsgcedetgpsisp2.3’)

Spectral Width (SW) in F2 (*H): 15 ppm
Spectral Width (SW) in F1 (*3C): 180 ppm
Number of Increments (F1): 128-256
Number of Scans (NS) per Increment: 16-32
Relaxation Delay (D1): 1.5 seconds

1J(C,H) Coupling Constant: Optimized for an average of 145 Hz
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» Processing: Apply a squared sine-bell window function in both dimensions before Fourier
transformation.

HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndgf’)
e Spectral Width (SW) in F2 (*H): 15 ppm

e Spectral Width (SW) in F1 (33C): 240 ppm

e Number of Increments (F1): 256-512

e Number of Scans (NS) per Increment: 32-64

o Relaxation Delay (D1): 2.0 seconds

e Long-Range Coupling Constant ("J(C,H)): Optimized for 8 Hz

» Processing: Apply a sine-bell window function in both dimensions before Fourier
transformation.

Structure Elucidation Workflow and Key
Correlations

The structural elucidation of noreugenin is achieved through a systematic analysis of the data
obtained from the aforementioned NMR experiments.
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1D NMR Analysis
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Click to download full resolution via product page

 To cite this document: BenchChem. [Elucidating the Structure of Noreugenin: An Application
of NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b191981#nmr-spectroscopy-for-noreugenin-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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